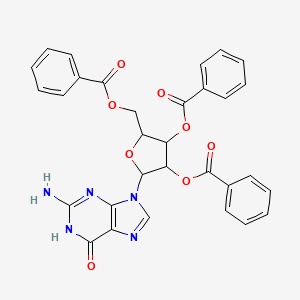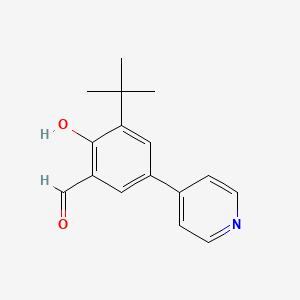
3-(tert-Butyl)-2-hydroxy-5-(4-pyridyl)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(tert-Butyl)-2-hydroxy-5-(4-pyridyl)benzaldehyde is a complex organic compound characterized by its unique structural features, including a tert-butyl group, a hydroxyl group, and a pyridyl ring
作用机制
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .
Biochemical Pathways
Given the structural features of the compound, it may be involved in pathways related to aromatic compounds or pyridine derivatives .
Pharmacokinetics
The compound has a molecular weight of 178.228 and a density of 1.1±0.1 g/cm3 . These properties may influence its bioavailability and pharmacokinetics.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-(tert-Butyl)-2-hydroxy-5-(4-pyridyl)benzaldehyde. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and interaction with its targets .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(tert-Butyl)-2-hydroxy-5-(4-pyridyl)benzaldehyde typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation of tert-butylbenzene with 4-pyridylcarbonyl chloride, followed by hydroxylation and subsequent oxidation to introduce the aldehyde group.
Industrial Production Methods: In an industrial setting, the synthesis may be optimized for large-scale production using continuous flow reactors or other advanced chemical engineering techniques to ensure efficiency and safety.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to carboxylic acids.
Reduction: The hydroxyl group can be reduced to a hydroxylamine or amine.
Substitution: The pyridyl ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H₂SO₄).
Major Products Formed:
Oxidation: 3-(tert-Butyl)-2-hydroxy-5-(4-pyridyl)benzoic acid.
Reduction: 3-(tert-Butyl)-2-hydroxy-5-(4-pyridyl)benzylamine.
Substitution: Various substituted pyridyl derivatives depending on the electrophile used.
科学研究应用
Chemistry: In synthetic chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for constructing diverse chemical frameworks.
Biology: The pyridyl group in this compound can interact with biological targets, making it useful in the design of bioactive molecules
Medicine: Due to its structural similarity to certain bioactive compounds, 3-(tert-Butyl)-2-hydroxy-5-(4-pyridyl)benzaldehyde can be used as a lead compound in medicinal chemistry. It may serve as a precursor for the synthesis of pharmaceuticals with anti-inflammatory, analgesic, or anticancer properties.
Industry: In material science, this compound can be used in the development of advanced materials, such as organic semiconductors and polymers, due to its unique electronic properties.
相似化合物的比较
3-(tert-Butyl)-2-hydroxybenzaldehyde
2-(tert-Butyl)-4-hydroxy-5-(4-pyridyl)benzaldehyde
3-(tert-Butyl)-2-hydroxy-5-(3-pyridyl)benzaldehyde
Uniqueness: 3-(tert-Butyl)-2-hydroxy-5-(4-pyridyl)benzaldehyde is unique due to its specific arrangement of functional groups, which influences its reactivity and potential applications. The presence of the pyridyl group at the 4-position provides distinct electronic and steric properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
IUPAC Name |
3-tert-butyl-2-hydroxy-5-pyridin-4-ylbenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-16(2,3)14-9-12(8-13(10-18)15(14)19)11-4-6-17-7-5-11/h4-10,19H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJYBELQAHABAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C=O)C2=CC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the most efficient synthetic route for producing 3-(tert-butyl)-2-hydroxy-5-(4-pyridyl)benzaldehyde via Suzuki cross-coupling?
A: The research article by [] investigated various catalysts, bases, and solvents to optimize the Suzuki cross-coupling reaction between 5-bromo-3-(tert-butyl)-2-hydroxybenzaldehyde and pyridin-4-ylboronic acid to synthesize this compound. They found that the most efficient method utilized:
Q2: What are the limitations of this optimized Suzuki cross-coupling method for synthesizing similar compounds?
A: While highly effective for the synthesis of this compound, the researchers noted that the compatibility of this method with aryl bromides containing electron-donating groups is only moderate. [] This suggests that further optimization might be needed to achieve comparable yields when using aryl bromides with these specific substituents.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
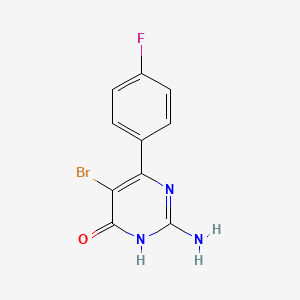
![3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1384149.png)
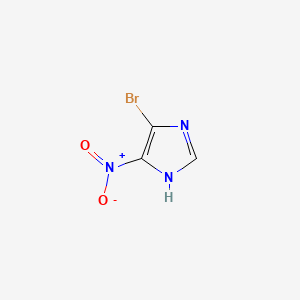

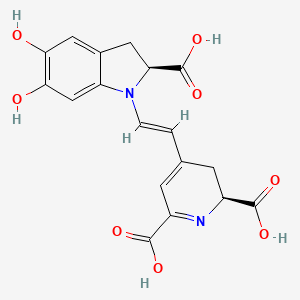
![Ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carboxylate](/img/structure/B1384156.png)
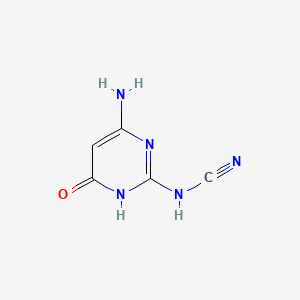
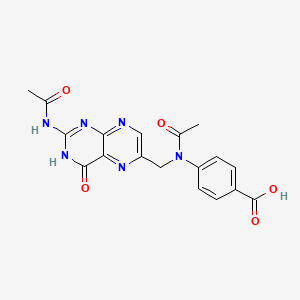
![3-[(4-Amino-6-oxo-1,6-dihydropyrimidin-2-YL)thio]propanoic acid](/img/structure/B1384162.png)
![2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl Benzoate](/img/structure/B1384164.png)
![2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B1384165.png)
![3-Amino-4-(2-methoxyethyl)-4,9,16-triazatetracyclo[7.7.0.0^{2,6}.0^{10,15}]hexadeca-1(16),2,6,10(15),11,13-hexaen-8-one](/img/structure/B1384166.png)
